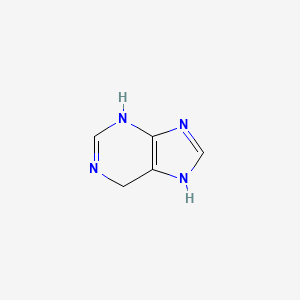
1,6-Dihydropurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dihydropurine is a lesser-known derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA this compound is characterized by the reduction of the purine ring at the 1 and 6 positions, resulting in a dihydro form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dihydropurine can be synthesized through several methods, including chemical reduction, electrochemical reduction, and catalytic hydrogenation. One common approach involves the reduction of purine or its derivatives using chemical reducing agents such as sodium borohydride or lithium aluminum hydride. Electrochemical reduction can also be employed, where purine is reduced at the cathode in an electrochemical cell .
Another method involves catalytic hydrogenation, where purine is subjected to hydrogen gas in the presence of a catalyst such as palladium on carbon. This method is particularly effective for producing this compound in high yields .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its limited commercial applications. the methods mentioned above can be scaled up for industrial production if needed. Catalytic hydrogenation, in particular, is a scalable and efficient method for producing large quantities of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dihydropurine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized back to purine using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction of this compound can lead to the formation of tetrahydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Purine.
Reduction: Tetrahydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,6-Dihydropurine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other purine derivatives and studying the reactivity of dihydropurine compounds.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting purine metabolism.
Mecanismo De Acción
The mechanism of action of 1,6-dihydropurine involves its interactions with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in purine metabolism, such as adenosine deaminase. This interaction can lead to the inhibition or modulation of enzyme activity, affecting the overall metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-1,6-dihydropurine ribonucleoside: A derivative of 1,6-dihydropurine with a hydroxyl group at the 6 position.
Tetrahydropurine: A fully reduced form of purine with hydrogen atoms added at multiple positions on the ring.
Uniqueness
This compound is unique due to its specific reduction at the 1 and 6 positions, which imparts distinct chemical properties and reactivity compared to other purine derivatives
Propiedades
Fórmula molecular |
C5H6N4 |
|---|---|
Peso molecular |
122.13 g/mol |
Nombre IUPAC |
6,7-dihydro-3H-purine |
InChI |
InChI=1S/C5H6N4/c1-4-5(8-2-6-1)9-3-7-4/h2-3H,1H2,(H,6,8)(H,7,9) |
Clave InChI |
XUSAXYHYWVVLLM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(NC=N1)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


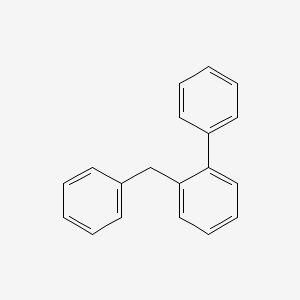

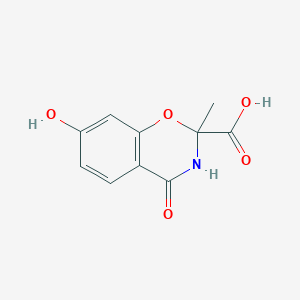
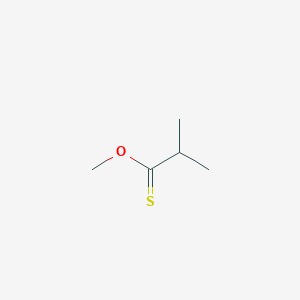

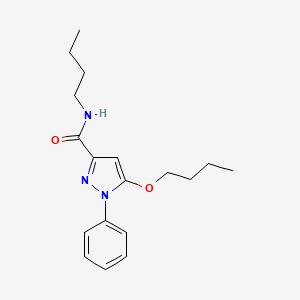
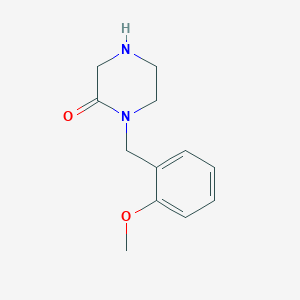
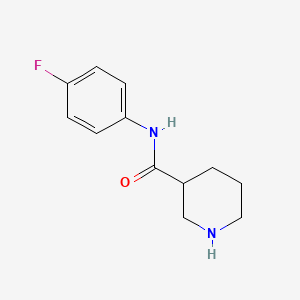
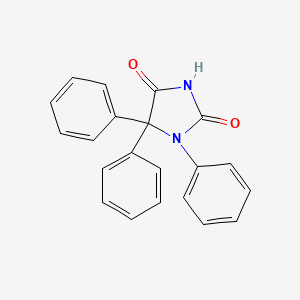
![2-[(Morpholin-2-yl)methoxy]phenol](/img/structure/B13809352.png)
![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
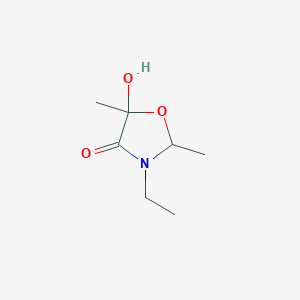
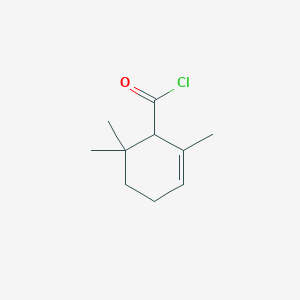
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
